molecular formula C7H10O4 B1304618 Dimethyl cyclopropane-1,1-dicarboxylate CAS No. 6914-71-2

Dimethyl cyclopropane-1,1-dicarboxylate

Cat. No. B1304618
CAS RN: 6914-71-2
M. Wt: 158.15 g/mol
InChI Key: PWLLZZMFFZUSOG-UHFFFAOYSA-N
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Patent
US06462224B2

Procedure details

296.9 g of 1,2-dichloroethane (3 mol), 5 g of polyethylene glycol monomethyl ether (mean molar mass 550 g/mol) and 177.1 g of potassium carbonate (1.265 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 125.5 g of dimethyl malonate (0.95 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 6.5 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 95%.
Quantity
296.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
177.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125.5 g
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3]Cl.COCCO.C(=O)([O-])[O-].[K+].[K+].[C:16]([O:23][CH3:24])(=[O:22])[CH2:17][C:18]([O:20][CH3:21])=[O:19]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:17]1([C:16]([O:23][CH3:24])=[O:22])([C:18]([O:20][CH3:21])=[O:19])[CH2:3][CH2:2]1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
296.9 g
Type
reactant
Smiles
ClCCCl
Name
Quantity
5 g
Type
reactant
Smiles
COCCO
Name
Quantity
177.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
125.5 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
1.25 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 6.5 hours
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction

Outcomes

Product
Name
Type
Smiles
C1(CC1)(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06462224B2

Procedure details

296.9 g of 1,2-dichloroethane (3 mol), 5 g of polyethylene glycol monomethyl ether (mean molar mass 550 g/mol) and 177.1 g of potassium carbonate (1.265 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 125.5 g of dimethyl malonate (0.95 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 6.5 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 95%.
Quantity
296.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
177.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125.5 g
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3]Cl.COCCO.C(=O)([O-])[O-].[K+].[K+].[C:16]([O:23][CH3:24])(=[O:22])[CH2:17][C:18]([O:20][CH3:21])=[O:19]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:17]1([C:16]([O:23][CH3:24])=[O:22])([C:18]([O:20][CH3:21])=[O:19])[CH2:3][CH2:2]1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
296.9 g
Type
reactant
Smiles
ClCCCl
Name
Quantity
5 g
Type
reactant
Smiles
COCCO
Name
Quantity
177.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
125.5 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
1.25 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 6.5 hours
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction

Outcomes

Product
Name
Type
Smiles
C1(CC1)(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.